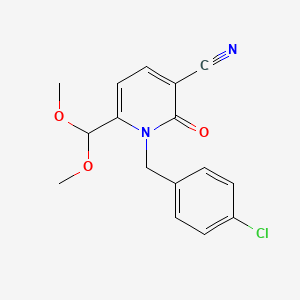

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338750-81-5) is a pyridine derivative with a molecular formula of C₁₆H₁₅ClN₂O₃ and a molecular weight of 318.76 g/mol . The compound features a 4-chlorobenzyl group at position 1, a dimethoxymethyl substituent at position 6, and a cyano group at position 3 on a 2-oxo-1,2-dihydropyridine backbone.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-(dimethoxymethyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-21-16(22-2)14-8-5-12(9-18)15(20)19(14)10-11-3-6-13(17)7-4-11/h3-8,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZOCQOJBWVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C(=O)N1CC2=CC=C(C=C2)Cl)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the preparation of the pyridinecarbonitrile core. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization. The chlorobenzyl and dimethoxymethyl groups are then introduced through further substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

The compound’s structural uniqueness lies in its dimethoxymethyl group at position 6, which distinguishes it from analogues with aryl or alkyl substituents. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Analogues

Key Observations :

- The dimethoxymethyl group in the target compound may improve solubility compared to halogenated analogues (e.g., bromophenyl or dichlorobenzyl derivatives) .

- Halogenated aryl groups (e.g., 4-fluorophenyl in ) correlate with higher melting points, likely due to increased crystallinity .

- Antioxidant activity is highly substituent-dependent: bromophenyl derivatives () outperform methoxyphenyl analogues (17.55% activity) .

Anticancer Potential

While direct data for the target compound is unavailable, structurally related dihydropyridines demonstrate anticancer activity:

- Compound A4 (4-(4-chlorophenyl)-6-(mercaptoimidazolyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) showed strong binding affinity to MCF-7 breast cancer cells (ΔG = -8.9 kcal/mol) in docking studies .

- However, many analogues (e.g., indole derivatives in ) exhibit lower potency than standard drugs like 5-fluorouracil (IC₅₀ = 35 μg/mL for compound 9 ) .

Antioxidant Activity

- Bromophenyl derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) achieve 79.05% radical scavenging, nearing ascorbic acid (82.71%) .

- The target compound’s dimethoxymethyl group may moderate reactivity compared to hydroxyl-substituted analogues.

Antibacterial Activity

Q & A

Q. How to validate the selectivity of pyridinecarbonitrile derivatives for target enzymes (e.g., kinases)?

- Methodology :

- Competitive binding assays : Use fluorescent probes (e.g., ADP-Glo™) to measure displacement.

- Off-target screening : Test against panels of unrelated enzymes (e.g., phosphatases, proteases).

- Molecular docking : Simulate binding poses with software like AutoDock Vina to predict selectivity .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling pyridinecarbonitrile derivatives during synthesis?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., acetic anhydride).

- Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Q. How to safely store and dispose of pyridinecarbonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.